4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl
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Overview
Description
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by the presence of chloro, iodo, and sulfanyl functional groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the chloro and iodo groups can be achieved through halogenation reactions, while the sulfanyl group is introduced via thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler biphenyl derivative.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the iodo group results in a hydrogen-substituted biphenyl.
Scientific Research Applications
4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl involves interactions with molecular targets such as enzymes or receptors. The presence of halogen and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Properties
CAS No. |
918645-12-2 |
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Molecular Formula |
C21H18ClIS |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
2-chloro-1-(3-iodopropyl)-4-(4-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C21H18ClIS/c22-21-15-20(13-10-18(21)7-4-14-23)24-19-11-8-17(9-12-19)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2 |
InChI Key |
OTNZAJORELAAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl |
Origin of Product |
United States |
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